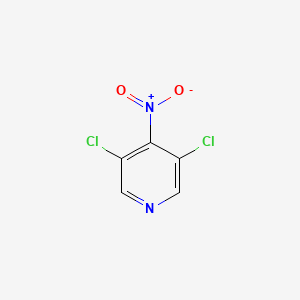

3,5-Dichloro-4-nitropyridine

Vue d'ensemble

Description

3,5-Dichloro-4-nitropyridine is an organic compound with the molecular formula C5H2Cl2N2O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a nitro group at the 4th position on the pyridine ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex organic molecules .

Applications De Recherche Scientifique

3,5-Dichloro-4-nitropyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.

Industry: It is utilized in the production of agrochemicals and dyes.

Mécanisme D'action

Target of Action

3,5-Dichloro-4-nitropyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

In the SM coupling reaction, this compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

This shift affects the biochemical pathways involved in the synthesis of various compounds. For instance, from 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . It is also a CYP1A2 inhibitor . The compound’s lipophilicity, as indicated by its iLOGP value of 1.08, suggests that it may have good bioavailability .

Result of Action

The result of the action of this compound is the formation of new compounds through the SM coupling reaction . For example, from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the SM coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound should be stored in an inert atmosphere at 2-8°C . It is also important to note that the compound is sensitive to light .

Analyse Biochimique

Biochemical Properties

3,5-Dichloro-4-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and detoxification pathways. For instance, this compound can inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. This inhibition can lead to altered metabolic profiles and accumulation of specific metabolites .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors involved in stress responses, leading to changes in the expression of genes related to antioxidant defense mechanisms. Additionally, this compound can affect mitochondrial function, resulting in altered energy metabolism and increased production of reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, this compound can bind to the heme group of cytochrome P450 enzymes, thereby inhibiting their catalytic activity. This interaction can result in the accumulation of substrates and the generation of reactive intermediates . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of reactive byproducts that can further impact cellular processes. Long-term exposure to this compound has been associated with changes in cellular metabolism and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exert protective effects by enhancing antioxidant defense mechanisms. At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects . It is crucial to determine the appropriate dosage to balance the beneficial and harmful effects of this compound in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to detoxification and oxidative stress responses. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy metabolism and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with intracellular proteins and organelles, leading to its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular function. The localization of this compound within these compartments can impact its activity and interactions with other biomolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-nitropyridine typically involves the nitration of 3,5-dichloropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Starting Material: 3,5-Dichloropyridine

Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

Conditions: The reaction mixture is maintained at a temperature range of 0-5°C to control the exothermic nature of the nitration process.

Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction parameters are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated control systems helps in maintaining consistent reaction conditions and efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dichloro-4-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSCN) under basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in an organic solvent such as tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Reduction: Formation of 3,5-dichloro-4-aminopyridine.

Coupling Reactions: Formation of biaryl compounds with diverse substituents.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dichloropyridine: Lacks the nitro group, making it less reactive in certain nucleophilic substitution reactions.

4-Nitropyridine: Lacks the chlorine atoms, affecting its reactivity and the types of reactions it can undergo.

3,5-Dichloro-2-nitropyridine: Similar structure but with the nitro group at a different position, leading to different reactivity patterns.

Uniqueness

3,5-Dichloro-4-nitropyridine is unique due to the presence of both electron-withdrawing chlorine atoms and a nitro group, which significantly influences its chemical reactivity and makes it a versatile intermediate in organic synthesis .

Activité Biologique

3,5-Dichloro-4-nitropyridine (DCNP) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of DCNP, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 195.99 g/mol. The compound features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a nitro group at the 4 position. This unique structure contributes to its reactivity and biological interactions.

DCNP exhibits biological activity primarily through its ability to interact with various biomolecules. The nitro group can undergo reduction to form reactive intermediates, which may modify proteins or nucleic acids, potentially leading to therapeutic effects or toxicity. The compound's lipophilicity enhances its ability to penetrate cellular membranes, facilitating interaction with intracellular targets .

Antimicrobial Activity

Research has indicated that DCNP possesses significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes .

Anticancer Potential

DCNP has been explored for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For instance, DCNP treatment led to increased expression of pro-apoptotic genes such as BAX while decreasing the expression of anti-apoptotic proteins like Bcl-2 in ovarian cancer cells .

Enzyme Inhibition

DCNP has also been investigated as an inhibitor of certain enzymes, including kinases involved in cancer progression. Its ability to inhibit these enzymes suggests potential applications in targeted cancer therapies .

Pharmacokinetics

DCNP is predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies. Its pharmacokinetic profile indicates rapid distribution in tissues following administration, which is crucial for its therapeutic efficacy .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of DCNP against Staphylococcus aureus and Escherichia coli. Results showed that DCNP inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent.

- Cancer Cell Line Studies : In experiments conducted on ovarian cancer cell lines (Caov-3 and OVCAR-3), DCNP treatment resulted in a significant decrease in cell viability, with IC50 values around 15 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Comparative Analysis of Similar Compounds

The following table summarizes key differences between this compound and structurally related compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| This compound | C5H2Cl2N2O3 | Contains chlorine substituents |

| 3,5-Difluoro-4-nitropyridine N-Oxide | C5H2F2N2O3 | Contains fluorine instead of chlorine |

| 4-Nitropyridine | C5H4N2O2 | Lacks dichloro substituents |

Propriétés

IUPAC Name |

3,5-dichloro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZHZSXAYXXCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406209 | |

| Record name | 3,5-dichloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433294-98-5 | |

| Record name | 3,5-dichloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research highlights the differing reactivity of halogens and nitro groups in substituted pyridines. How might this knowledge be applied to the synthesis of compounds structurally similar to 3,5-dichloro-4-nitropyridine, such as 3,5-dibromo-4-nitropyridine?

A1: The research demonstrates that in reactions with ammonia, fluorine is preferentially displaced over a nitro group, while chlorine shows the opposite behavior []. This suggests that synthesizing 3,5-dibromo-4-nitropyridine from a precursor like 3,5-dibromo-4-fluoropyridine could be challenging, as the bromine atoms might be more susceptible to displacement by ammonia than the fluorine. Alternative synthetic routes, perhaps involving protecting group strategies or different nucleophiles, might be necessary to achieve the desired substitution pattern.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.